1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one
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Overview
Description
1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a methyl group and a pyrazolylamino group
Scientific Research Applications
1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl group and the pyrazolylamino group can be achieved through nucleophilic substitution reactions. Common reagents include methyl iodide for methylation and pyrazole derivatives for the amino substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Methyl iodide, pyrazole derivatives, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Mechanism of Action
The mechanism of action of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-amino-pyrazin-2(1H)-one: Lacks the pyrazolyl group.
3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one: Lacks the methyl group on the pyrazinone core.
1-methyl-3-((1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one: Lacks the methyl group on the pyrazole ring.
Uniqueness
1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one is unique due to the presence of both the methyl group and the pyrazolylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-[(1-methylpyrazol-4-yl)amino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-13-4-3-10-8(9(13)15)12-7-5-11-14(2)6-7/h3-6H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYDKBQVUKVAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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